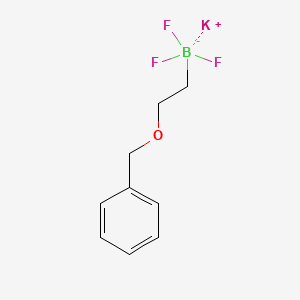Potassium (2-(benzyloxy)ethyl)trifluoroborate
CAS No.: 1408168-73-9
Cat. No.: VC2868666
Molecular Formula: C9H11BF3KO
Molecular Weight: 242.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1408168-73-9 |
|---|---|
| Molecular Formula | C9H11BF3KO |
| Molecular Weight | 242.09 g/mol |
| IUPAC Name | potassium;trifluoro(2-phenylmethoxyethyl)boranuide |
| Standard InChI | InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
| Standard InChI Key | XMZYLFXZFPICER-UHFFFAOYSA-N |
| SMILES | [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Introduction
Physical and Chemical Properties
Potassium (2-(benzyloxy)ethyl)trifluoroborate is characterized by its distinctive molecular structure and physical properties. It appears as a solid at room temperature and possesses significant stability compared to many other organoboron compounds.
Structural and Molecular Information
The compound exhibits the following fundamental characteristics:
| Property | Value |
|---|---|
| CAS Number | 1408168-73-9 |
| Molecular Formula | C9H11BF3KO |
| Molecular Weight | 242.09 g/mol |
| IUPAC Name | Potassium (2-(benzyloxy)ethyl)trifluoroborate |
| Synonyms | Borate(1-), trifluoro[2-(phenylmethoxy)ethyl]-, potassium (1:1) |
| Physical State | Solid |
| InChI | InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 |
| SMILES | FB-(F)CCOCC1=CC=CC=C1.[K+] |
The molecular structure consists of a benzyloxy group attached to an ethyl chain, which is connected to a trifluoroborate moiety with a potassium counterion . This arrangement contributes to the compound's unique reactivity profile in various chemical transformations.
Physical Properties
| Property | Specification |
|---|---|
| Appearance | Solid |
| Shelf Life | 1095 days (approximately 3 years) |
| Solubility | Limited in organic solvents, better in polar solvents |
| Sensitivity | Moisture sensitive |
Synthesis and Preparation
The synthesis of potassium (2-(benzyloxy)ethyl)trifluoroborate typically involves multiple steps and specialized reagents to ensure high purity and yield.
Applications in Organic Synthesis
Potassium (2-(benzyloxy)ethyl)trifluoroborate has demonstrated significant utility across a range of synthetic applications, with particular importance in cross-coupling chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as an excellent reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The advantages of using this particular trifluoroborate include:
-
Enhanced stability compared to boronic acids
-
Improved reactivity in cross-coupling conditions
-
Clean reaction profiles with minimal side products
-
Compatibility with diverse functional groups
These characteristics make potassium (2-(benzyloxy)ethyl)trifluoroborate particularly valuable in complex molecule synthesis where selective carbon-carbon bond formation is required.
Natural Product Synthesis
One of the most notable applications of potassium (2-(benzyloxy)ethyl)trifluoroborate has been in the total synthesis of complex natural products, particularly alkaloids. A significant example comes from Pritchett and colleagues, who utilized this compound in the enantioselective synthesis of (−)-goniomitine .
In this synthesis, the researchers:
-
Started with N-acyl indole that underwent regioselective bromination
-
Treated the resulting heteroaryl bromide with potassium (2-benzyloxy)ethyl trifluoroborate (compound 11) and catalytic PdCl₂(AtaPhos)₂
-
Achieved cross-coupled product in 86% yield
-
Further elaborated the structure to complete the synthesis of (−)-goniomitine
This approach represented a marked improvement over previous synthetic routes, offering greater efficiency and stereoselectivity .
| Manufacturer/Supplier | Product Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| TRC | P699310 | Not specified | 100mg | $90 |
| Apolloscientific | PC904250 | 95% | 1g | $247 |
| American Custom Chemicals Corporation | BOR0007663 | 95% | 1g | $327.60 |
| SynQuest Laboratories | 6660-3-1V | Not specified | 1g | $396 |
| BLD Pharm | Not specified | 95% | 250mg | $300 |
| Labsolu | Not specified | 95% | 100mg - 5g | $87.62 - $1,042.07 |
The pricing data indicates that this compound is a specialty reagent with considerable value in organic synthesis, reflecting its utility in complex molecular transformations .
Research Findings and Applications
Research involving potassium (2-(benzyloxy)ethyl)trifluoroborate has revealed important insights about its reactivity and synthetic utility.
Cross-Coupling Strategy Development
A significant research finding relates to the strategic implementation of this compound in cross-coupling reactions following palladium-catalyzed allylic alkylation. Researchers have discovered that when using brominated substrates like β-amidoester 13b in allylic alkylation reactions, the resulting α-quaternary lactam 14b can be further functionalized through cross-coupling with potassium (2-(benzyloxy)ethyl)trifluoroborate .
These findings demonstrate the importance of reaction optimization when working with this compound and highlight its potential in multi-step synthetic sequences.
Role in Alkaloid Synthesis
The utilization of potassium (2-(benzyloxy)ethyl)trifluoroborate in the synthesis of monoterpene indole alkaloids represents another significant research direction. The compound has been instrumental in establishing key carbon frameworks in molecules such as:
-
(−)-Goniomitine
-
(+)-Aspidospermidine
-
(−)-Quebrachamine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume